Methyl 4-bromo-3-carbamoylbenzoate
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Overview
Description
Methyl 4-bromo-3-carbamoylbenzoate: is an organic compound with the molecular formula C9H8BrNO3 . It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a carbamoyl group at the 3-position, with a methyl ester functional group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3-carbamoylbenzoate typically involves the bromination of methyl 3-carbamoylbenzoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 4-position of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-carbamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Nucleophilic substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-3-aminobenzoate.
Hydrolysis: Formation of 4-bromo-3-carbamoylbenzoic acid.
Scientific Research Applications
Chemistry: Methyl 4-bromo-3-carbamoylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is used in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-carbamoylbenzoate in chemical reactions involves its functional groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbamoyl and ester groups participate in reduction and hydrolysis reactions, respectively. The molecular targets and pathways depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a carbamoyl group.
Methyl 4-bromo-3-nitrobenzoate: Contains a nitro group instead of a carbamoyl group.
Methyl 4-bromo-3-hydroxybenzoate: Features a hydroxy group instead of a carbamoyl group.
Uniqueness: Methyl 4-bromo-3-carbamoylbenzoate is unique due to the presence of both bromine and carbamoyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-bromo-3-carbamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBCCULYDVTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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